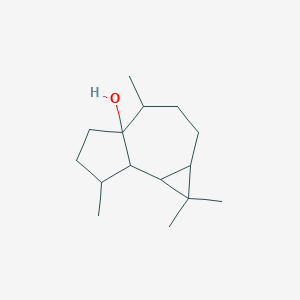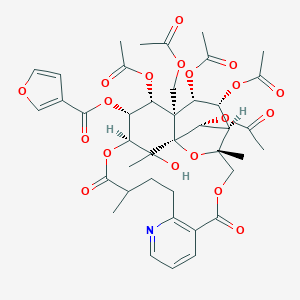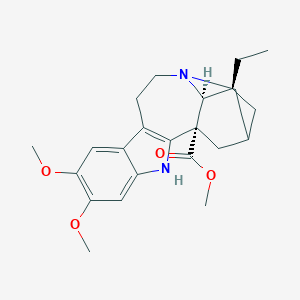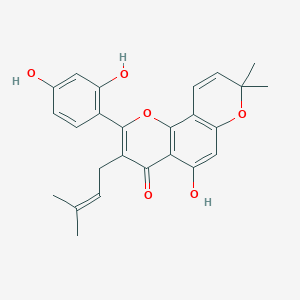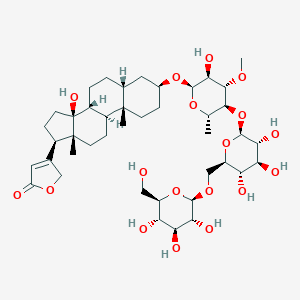
Raucaffricine
Übersicht
Beschreibung
Synthesis Analysis
Raucaffricine is involved in the biosynthesis of indole alkaloids from the plant Rauvolfia serpentina . A full-length raucaffricine-O-beta-d-glucosidase gene from Stevia rebaudiana Bertoni (named SrRG1) has been reported. This gene consists of a 1650 bp open reading frame encoding a protein of 549 amino acids .Molecular Structure Analysis
The crystal structure of Raucaffricine glucosidase from the ajmaline biosynthesis pathway has been reported .Chemical Reactions Analysis
Raucaffricine glucosidase (RG) is an enzyme specifically involved in the biosynthesis of indole alkaloids from the plant Rauvolfia serpentina .Physical And Chemical Properties Analysis
Raucaffricine is a powder with a molecular formula of C27H32N2O8 and a molecular weight of 512.56 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Raucaffricine has been studied for its potential antioxidant properties. In vitro studies on compounds isolated from Rauvolfia caffra Sond, including Raucaffricine, have shown promising results . However, it’s important to note that the major antioxidant compound in R. caffra was identified as Spegatrine .
Anti-Parasitic Activity
Raucaffricine has also been investigated for its anti-parasitic activities. Although one fraction displayed high antitrypanosomal activity, Raucaffricine, the major constituent of this fraction, was not active .
Anti-Proliferative Activity
The anti-proliferative activity of Raucaffricine has been explored as well. The crude extract, fractions, and pure compounds, including Raucaffricine, did not display any cytotoxic effect at a concentration of 50 μg/mL against HeLa cells .
Anti-Plasmodial Activity
Raucaffricine, along with other indole alkaloids, has been isolated and tested for antiplasmodial activity . The details of the results are not specified in the source.
Natural Product Chemistry
Raucaffricine is one of the indolenine alkaloids isolated from the roots and root bark of Rauwolfia caffra Sonder . It’s part of an ongoing study of natural products from local medicinal plants .
Wirkmechanismus
Target of Action
Raucaffricine, a complex indole alkaloid, primarily targets the enzyme raucaffricine β-glucosidase . This enzyme belongs to the family of hydrolases, specifically those glycosidases that hydrolyse O- and S-glycosyl compounds .
Mode of Action
The enzyme raucaffricine β-glucosidase catalyzes the hydrolysis of raucaffricine, resulting in the formation of D-glucose and vomilenine . This reaction is part of the indole and ipecac alkaloid biosynthesis pathway .
Biochemical Pathways
Raucaffricine is involved in the indole and ipecac alkaloid biosynthesis pathway . The hydrolysis of raucaffricine by the enzyme raucaffricine β-glucosidase is a key step in this pathway . The product of this reaction, vomilenine, is a precursor to other indole alkaloids .
Result of Action
The hydrolysis of raucaffricine results in the formation of D-glucose and vomilenine . Vomilenine is a precursor to other indole alkaloids, which have various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects .
Action Environment
Environmental factors can influence the action of raucaffricine. For example, the production of secondary metabolites like raucaffricine can be expedited by stimuli from living, nonliving, and environmental sources . These stimuli can trigger various signal transduction pathways, leading to the synthesis of secondary metabolites . .
Eigenschaften
IUPAC Name |
[(1R,10S,12R,13E,14R,16S)-13-ethylidene-14-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O8/c1-3-12-13-8-16-23-27(14-6-4-5-7-15(14)28-23)9-17(19(13)24(27)35-11(2)31)29(16)25(12)37-26-22(34)21(33)20(32)18(10-30)36-26/h3-7,13,16-22,24-26,30,32-34H,8-10H2,1-2H3/b12-3+/t13-,16-,17-,18+,19?,20+,21-,22+,24?,25+,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJPGOJPRNTSHP-BGYCQZOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2CC3C4=NC5=CC=CC=C5C46CC(C2C6OC(=O)C)N3C1OC7C(C(C(C(O7)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\[C@@H]2C[C@H]3C4=NC5=CC=CC=C5[C@]46C[C@@H](C2C6OC(=O)C)N3[C@@H]1O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,10S,12R,13E,14R,16S)-13-Ethylidene-14-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate | |
CAS RN |
31282-07-2 | |
| Record name | (17R,19E,21α)-17-acetoxy-1,2,19,20-tetradehydro-1-demethylajmalan-21-yl β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Raucaffricine and where is it found?
A1: Raucaffricine is a glucoalkaloid primarily found in Rauvolfia serpentina, a plant traditionally used in Ayurvedic medicine. [, , , , , , , ] It is also found in other Rauvolfia species, such as Rauvolfia caffra. [, ]
Q2: What is the biosynthetic pathway of Raucaffricine?
A2: Raucaffricine biosynthesis in Rauvolfia serpentina cell cultures starts with the condensation of dopamine and secologanin, ultimately leading to the formation of the glucoalkaloid strictosidine. Strictosidine is then deglucosylated by strictosidine glucosidase (SG) to produce cathenamine. [] The enzyme vomilenine glucosyltransferase then catalyzes the transfer of a glucose moiety from UDPG to vomilenine, yielding raucaffricine. [, ]
Q3: What is the role of Raucaffricine glucosidase (RG) in Raucaffricine metabolism?
A3: Raucaffricine glucosidase (RG) is an enzyme that specifically hydrolyzes raucaffricine, converting it to an intermediate in the ajmaline pathway. [, , , , ] This suggests a role for RG in regulating the levels of raucaffricine and directing its flow towards the production of other alkaloids like ajmaline.
Q4: How does the structure of RG contribute to its substrate specificity?
A4: The crystal structure of RG reveals a "wider gate" at its active site compared to the "slot-like" entrance of Strictosidine glucosidase (SG). [] This structural difference explains why RG can accept both strictosidine and raucaffricine as substrates, while SG only processes strictosidine. The amino acid residue Trp392 in RG, and its corresponding residue Trp388 in SG, are crucial for controlling the shape of this gate and therefore, substrate specificity. []
Q5: Have there been attempts to produce Raucaffricine in vitro?
A5: Yes, cell-suspension cultures of Rauvolfia serpentina have been successfully used to produce raucaffricine enzymatically. [, , ] By optimizing the culture medium, researchers have achieved high yields of raucaffricine, making it a viable alternative to extraction from plant material. []
Q6: Has the structure of Raucaffricine been revised?
A6: Yes, the initially proposed structure of raucaffricine as vomilenine-α-D-galactoside was later revised to vomilenine-β-D-glucoside based on enzymatic and nuclear magnetic resonance (NMR) studies. [, ]
Q7: What is the molecular formula and weight of Raucaffricine?
A7: The molecular formula of Raucaffricine is C\u2083\u2081H\u2084\u2082N\u2082O\u2081\u2081, and its molecular weight is 512.6 g/mol. [] This information is crucial for various analytical techniques used to characterize and quantify raucaffricine.
Q8: What spectroscopic data is available for Raucaffricine?
A8: \u2071\u2083C Nuclear Magnetic Resonance (NMR) spectroscopy has been used to characterize Raucaffricine. [] The interpretation of the NMR spectra was aided by comparison with spectra from other alkaloids and related compounds, confirming its structure. []
Q9: What are the potential applications of Raucaffricine?
A10: While research on raucaffricine is ongoing, its potential applications remain largely unexplored. Its role as an intermediate in the ajmaline pathway suggests it could be used as a precursor for the synthesis of other valuable alkaloids. [] Further research is needed to fully understand its pharmacological properties and explore its therapeutic potential.
Q10: What is the current state of research on Raucaffricine?
A11: While significant progress has been made in understanding the biosynthesis and structure of raucaffricine, research on its pharmacological activities, potential therapeutic applications, and toxicological profile is still in its early stages. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




